molecular formula C19H24BN2O B1435944 10-Hydroxyimipramine BH3-Aduct CAS No. 20438-96-4

10-Hydroxyimipramine BH3-Aduct

Cat. No.: B1435944
CAS No.: 20438-96-4
M. Wt: 307.2 g/mol
InChI Key: LKFGDRGNDLMJIA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

The preparation of 10-Hydroxyimipramine BH3-Aduct involves the reaction of 10-Hydroxyimipramine with borane (BH3). The synthetic route typically includes the following steps:

Chemical Reactions Analysis

10-Hydroxyimipramine BH3-Aduct undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone.

    Reduction: The compound can be reduced to remove the BH3 group.

    Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. The major products formed depend on the specific reaction conditions and reagents used .

Mechanism of Action

The mechanism of action of 10-Hydroxyimipramine BH3-Aduct is related to its parent compound, imipramine. Imipramine works by inhibiting the reuptake of neurotransmitters norepinephrine and serotonin, thereby increasing their levels in the synaptic cleft

Comparison with Similar Compounds

10-Hydroxyimipramine BH3-Aduct can be compared with other similar compounds such as:

Properties

InChI

InChI=1S/C19H24N2O.B/c1-20(2)12-7-13-21-17-10-5-3-8-15(17)14-19(22)16-9-4-6-11-18(16)21;/h3-6,8-11,19,22H,7,12-14H2,1-2H3;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKFGDRGNDLMJIA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[B].CN(C)CCCN1C2=CC=CC=C2CC(C3=CC=CC=C31)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24BN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
10-Hydroxyimipramine BH3-Aduct
Reactant of Route 2
10-Hydroxyimipramine BH3-Aduct
Reactant of Route 3
Reactant of Route 3
10-Hydroxyimipramine BH3-Aduct
Reactant of Route 4
Reactant of Route 4
10-Hydroxyimipramine BH3-Aduct
Reactant of Route 5
10-Hydroxyimipramine BH3-Aduct
Reactant of Route 6
10-Hydroxyimipramine BH3-Aduct

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.